Diisodecyl adipate

Description

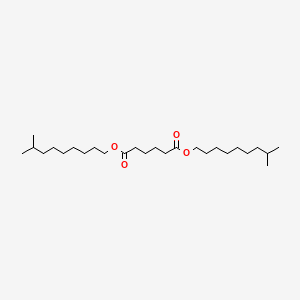

Structure

2D Structure

Properties

IUPAC Name |

bis(8-methylnonyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O4/c1-23(2)17-11-7-5-9-15-21-29-25(27)19-13-14-20-26(28)30-22-16-10-6-8-12-18-24(3)4/h23-24H,5-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGYQYOQRGPFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)CCCCC(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274202 | |

| Record name | Bis(8-methylnonyl) hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals | |

| Record name | Hexanedioic acid, 1,6-diisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

27178-16-1, 142-53-0 | |

| Record name | Diisodecyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027178161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoplex DDA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-diisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(8-methylnonyl) hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisodecyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISODECYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V0Q382O0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization

Esterification Reaction Pathways for Diisodecyl Adipate (B1204190) Synthesis

The synthesis of diisodecyl adipate follows a direct esterification pathway where the carboxyl groups of adipic acid react with the hydroxyl groups of isodecyl alcohol. specialchem.com This is a condensation reaction, producing the ester and water. To achieve a high yield of the diester, an excess of isodecyl alcohol is often used, and the water generated during the reaction is continuously removed. govinfo.gov

Catalyst Systems for this compound Production

Catalysts are crucial in accelerating the esterification reaction and improving efficiency. Various catalyst systems, both inorganic and organic, have been explored for the synthesis of adipate esters, including DIDA.

Inorganic Catalysts in Adipate Synthesis

Inorganic acids are commonly employed as catalysts in the esterification of adipic acid. Examples include sulfuric acid and p-toluenesulfonic acid. specialchem.com Metal-containing catalysts, such as titanate catalysts, have also been identified as effective. google.com Specifically, titanic acid isopropyl ester, titanic acid tetra-isobutyl ester, titanic acid tetra-n-butyl, and stannous oxide have been mentioned in the context of DIDA preparation. google.com Tetra-n-butyl titanate, for instance, can be introduced at high temperatures (140 °C–250 °C) to accelerate the reaction while water is removed. govinfo.gov

Organic Catalysts in Adipate Synthesis

Organic catalysts, including enzymatic systems, offer alternative approaches to adipate synthesis. Immobilized lipases, for example, have been demonstrated for catalyzing the esterification process in solvent-free systems, presenting a potentially more environmentally friendly method. smolecule.com While this has been specifically noted for diisononyl adipate synthesis, enzymatic methods are a relevant area for organic catalysis in general adipate ester production. smolecule.com Acidic ionic liquids have also been explored as catalysts and solvents for the synthesis of dialkyl adipates, achieving high yields under mild conditions. semanticscholar.org

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters include temperature, pressure, reaction time, and the molar ratio of reactants. For instance, one method for preparing DIDA involves esterification at temperatures between 240-260 °C and pressures of 60-120 KPa for 3-4 hours under a nitrogen atmosphere. google.com Using an excess of isodecyl alcohol, such as a 20% excess, and removing water helps shift the equilibrium towards product formation. google.com The reaction is typically monitored by the acid value of the reactants, with the process concluding when the acid value is below a certain threshold, such as 0.2 mg KOH/g. google.com

Research findings on the optimization of related adipate ester synthesis, such as diisooctyl adipate (DOA), provide insights into effective strategies. For DOA synthesis using titanium adipate as a catalyst, optimal conditions were found to be a catalyst dosage of 2.39%, an isooctanol to dimethyl adipate molar ratio of 2.55:1, and a reaction temperature of 117 °C at catalyst addition, resulting in a high ester exchange rate of 94.23%. While these specific parameters are for DOA, they illustrate the factors considered in optimizing adipate esterification.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to chemical synthesis to reduce environmental impact. In the context of adipate ester synthesis, this includes exploring more environmentally friendly catalysts and processes. Enzymatic synthesis using immobilized lipases in solvent-free systems represents a greener approach compared to conventional methods that may use harsh inorganic acids and organic solvents. smolecule.com The use of recyclable catalysts, such as certain titanium adipate catalysts, also aligns with green chemistry principles by reducing waste and improving resource efficiency. Additionally, processes that utilize industrial by-products as raw materials contribute to sustainability.

Purification and Isolation Techniques in this compound Manufacturing

Following the esterification reaction, purification and isolation techniques are employed to obtain high-purity this compound. These steps are critical for removing unreacted starting materials, catalysts, byproducts (such as water), and other impurities. Common purification methods include distillation and filtration. specialchem.com

After the esterification, the crude product may undergo steps such as neutralization with a base (e.g., an aqueous solution of sodium carbonate) to remove residual acidity. govinfo.gov Excess alcohol can be distilled off, often under vacuum, and potentially recycled. govinfo.gov Water washing may also be performed to remove water-soluble impurities. google.com Filtration, sometimes involving filter agents or activated carbon, is used to remove solid impurities and achieve a clear product. govinfo.govgoogle.com Activated carbon adsorption can be used for decolorization. google.com These techniques aim to yield DIDA with a high ester content, often exceeding 99.5 wt%. google.com

Industrial Scale-Up and Production Economics of this compound

The industrial production of this compound primarily involves the esterification of adipic acid with isodecyl alcohol. specialchem.comatamanchemicals.comtraquisa.com This reaction typically occurs under controlled conditions, often in the presence of an acidic catalyst, such as sulfuric acid or p-toluenesulfonic acid, with heat applied to remove water as a byproduct. specialchem.com

Industrial scale-up of DIDA synthesis focuses on optimizing reaction parameters to achieve high yields, purity, and efficiency, while also considering economic factors such as raw material costs, energy consumption, and catalyst efficiency. Various catalysts have been explored for adipate ester synthesis, including titanic acid esters (e.g., titanium isopropylate, tetra-isobutyl titanate, tetra-n-butyl titanate) and stannous oxide, operating at elevated temperatures and reduced pressures to facilitate water removal and drive the reaction towards completion. google.com For instance, a method using titanate catalysts at temperatures between 240-260 °C and pressures of 60-120 KPa for 3-4 hours has been described, aiming for an acid value below 0.2 mg KOH/g. google.com

Purification steps are crucial in industrial production to obtain high-purity DIDA. These steps can include distillation or filtration to remove unreacted raw materials, catalysts, and other impurities. specialchem.com Some methods incorporate refining steps with finishing agents like activated carbon to improve product color and quality, potentially reducing the need for high-vacuum refining and thus lowering equipment investment and production costs. google.com

While specific detailed industrial production cost analyses for this compound are often proprietary, reports on the production cost analysis of similar adipate esters, such as diisopropyl adipate and dioctyl adipate, highlight key cost components including raw materials, utilities, infrastructure, machinery, technology, manpower, packaging, and transportation. procurementresource.comprocurementresource.com These reports emphasize the importance of optimizing manufacturing processes and supply chain management to enhance profitability and market competitiveness. procurementresource.comprocurementresource.com

The global market for this compound involves several key manufacturers. marketreportsworld.com Production capacity and market share are important economic indicators in the industrial landscape of DIDA. marketreportsworld.commade-in-china.comworldwidemarketreports.competrom.com.br For example, some manufacturers have reported production capacities of several thousand tonnes per year. made-in-china.com The price of DIDA can vary based on purity, order quantity, and supplier. made-in-china.comchemicalbook.com

Research into optimizing the synthesis of adipate esters, including the use of different catalysts and reaction conditions, aims to improve efficiency and reduce costs. Studies on lipase-catalyzed synthesis of other adipate esters, while not specifically on DIDA, demonstrate the potential for alternative, potentially more environmentally friendly, synthetic routes and the use of response surface methodology for process optimization to achieve high conversion rates. researchgate.net The development of new catalytic systems and process improvements are ongoing efforts to enhance the economic viability and sustainability of this compound production. google.comrsc.orgnih.govresearchgate.netnih.gov

Data on industrial production parameters and economics are often found in market research reports and patent literature. For instance, patent applications detail specific reaction conditions, catalyst types, and purification methods aimed at improving yield and reducing costs in the preparation of adipate plasticizers. google.comgoogle.com

| Parameter | Typical Industrial Range/Value | Source |

| Reaction Temperature | 240-260 °C | google.com |

| Reaction Pressure | 60-120 KPa | google.com |

| Reaction Time | 3-4 hours (to achieve acid value < 0.2 mg KOH/g) | google.com |

| Catalyst Type | Titanic acid esters, Stannous oxide, Sulfuric acid, p-Toluenesulfonic acid | specialchem.comgoogle.com |

| Product Purity | ≥ 99.0% | fscichem.commade-in-china.com |

| Acid Value | ≤ 0.15 mg KOH/g | made-in-china.com |

| Moisture Content | ≤ 0.15% | made-in-china.com |

| Production Capacity | 5000 mts/Year (Example from one supplier) | made-in-china.com |

Advanced Material Science and Engineering Applications

Diisodecyl Adipate (B1204190) as a Polymeric Plasticizer

As an adipate-based plasticizer, DIDA is utilized to improve the flexibility, workability, and durability of various polymer systems. wikipedia.orgumweltprobenbank.dewikipedia.org Its effectiveness stems from its ability to diffuse into the polymer matrix, reducing intermolecular forces between polymer chains and increasing free volume, which facilitates chain movement. thegoodscentscompany.comfishersci.fiamericanelements.com DIDA can be employed as a primary plasticizer or as part of a plasticizer blend to achieve desired material characteristics. umweltprobenbank.dewikipedia.orgereztech.com It is noted for its good permanence and excellent low-temperature properties. umweltprobenbank.dewikipedia.orgereztech.com

Interactions with Polyvinyl Chloride (PVC) Matrices

Diisodecyl adipate is compatible with polyvinyl chloride (PVC) and is extensively used in the production of flexible PVC. wikipedia.orgumweltprobenbank.dewikipedia.org Its incorporation into PVC matrices leads to improved flexibility, processability, and durability. wikipedia.org DIDA is often used in conjunction with other plasticizers, such as diisononyl phthalate (B1215562) (DINP) and diisodecyl phthalate (DIDP), particularly to enhance the low-temperature flexibility of flexible PVC. umweltprobenbank.dewikipedia.org In applications requiring exceptional low-temperature performance or for indirect food contact, DIDA can serve as the primary plasticizer. umweltprobenbank.de The mechanism of plasticization in PVC involves the penetration of DIDA into the resin particles, causing swelling and allowing interactions between the plasticizer's polar groups and those of the resin, ultimately leading to the plasticizer's incorporation into the polymer structure. americanelements.com This process reduces the rigidity of the polymer chains, enabling easier sliding and resulting in a more pliable material. wikipedia.org Adipate plasticizers like DIDA are favored in certain PVC applications due to their low migration rates, which contribute to the long-term stability of the material. wikipedia.org

Formulation Development in Flexible Polymer Systems

This compound is a versatile plasticizer compatible with a range of polymers beyond PVC, including cellulose (B213188) acetate (B1210297) butyrate, ethyl cellulose, nitrocellulose, polychloroprene, and polyvinyl butyral. umweltprobenbank.de Its inclusion in formulations for flexible polymer systems contributes properties such as good flexibility at low temperatures and resistance to extraction and cold, making it suitable for outdoor applications in films, construction elements, and adhesives. ereztech.com DIDA can be blended with other plasticizers to optimize performance across a wide temperature range. ereztech.com Furthermore, it acts as an internal lubricant, which improves the processing of these materials during manufacturing. ereztech.com

Impact on Thermoplastic Starch and Poly(lactic acid) Films

Application in Cellulose Triacetate Based Films for Optical Devices

This compound is employed in the preparation of cellulose triacetate (CTA) based films intended for the fabrication of optical devices. umweltprobenbank.dewikipedia.orgnih.govwikidata.orgthegoodscentscompany.comfishersci.nlatamankimya.com Research has explored the use of DIDA in plasticized CTA films to induce phase separation and create microporous structures relevant for optical applications. fishersci.at Hot-stretched CTA films containing DIDA exhibit negative orientation birefringence. fishersci.at Interestingly, upon extraction of DIDA from these stretched films, a change to positive birefringence is observed. fishersci.at The magnitude of this positive birefringence increases with wavelength, a phenomenon known as extraordinary dispersion, which is a critical property for components like quarter-wave plates used in optical devices. fishersci.at The control of birefringence and its wavelength dependence is essential for the performance of optical materials in applications such as liquid crystal displays. fishersci.at

Performance Enhancement in Coating Systems

This compound contributes to the performance of coating systems. umweltprobenbank.de It has been included in hybrid film coatings developed via a sol-gel process, applied to substrates such as tinplate. atamanchemicals.comfishersci.comthegoodscentscompany.com Studies evaluating the influence of DIDA concentration in these hybrid films have shown that its presence can lead to higher electrochemical performance compared to uncoated substrates. fishersci.com For instance, a concentration of 2% DIDA in a hybrid film resulted in favorable electrochemical test performance, even with a thinner layer. fishersci.com These DIDA-modified hybrid coatings have also been assessed for their mechanical properties, including adhesion and flexibility, particularly after being coated with UV-cured paint, demonstrating beneficial effects on performance. atamanchemicals.comthegoodscentscompany.com

Hybrid Film Formulations Incorporating this compound

This compound is incorporated into various hybrid film formulations, notably those developed through sol-gel processes. These formulations often utilize alkoxide precursors such as tetraethoxysilane (TEOS) and 3-trimethoxysilylpropyl methacrylate (B99206) (TMSM). researchgate.netacs.orgacs.org DIDA is added to the sol formulation, typically at concentrations such as 2%, to function as a plasticizer. researchgate.netacs.orgacs.orgscispace.com Beyond sol-gel systems, DIDA is also explored in the development of biodegradable films, including those based on blends of thermoplastic starch and poly(lactic acid). atamanchemicals.commdpi.comscielo.brredalyc.orgscielo.br

Influence on Film Morphology and Homogeneity

The presence of this compound can significantly influence the morphology and homogeneity of films. In hybrid films derived from sol-gel processes, plasticizers like DIDA are understood to increase the free volume within the polymeric chains. researchgate.net This increase in free volume can potentially contribute to greater layer thickness. researchgate.net Studies employing techniques such as scanning electron microscopy (SEM) are utilized to investigate the structure and surface morphology of films containing DIDA. researchgate.net A key challenge in forming thin layers with incorporated nano-oxides is preventing particle agglomeration, which can compromise film uniformity and create pathways for degradation; research aims to overcome this to achieve uniform and homogeneous films. researchgate.net In blends of poly(lactic acid) (PLA) and thermoplastic starch (TPS), adipate esters, including DIDA, affect the resulting morphology, leading to either dispersed or co-continuous structures depending on the proportions of the components. scielo.brredalyc.orgscielo.br this compound, possessing a higher molecular weight than diethyl adipate (DEA), has demonstrated greater effectiveness as a plasticizer in these PLA/TPS blends, impacting their mechanical and barrier properties. scielo.brscielo.br

Electrochemical Performance of this compound Modified Coatings

Coatings modified with this compound have shown enhanced electrochemical performance, particularly in providing corrosion resistance. researchgate.netacs.orgresearchgate.nettecnologiammm.com.br Research on hybrid films applied to tinplate substrates indicates that the inclusion of DIDA leads to higher electrochemical performance compared to uncoated tinplate. acs.orgresearchgate.net Electrochemical evaluation techniques, such as open circuit potential monitoring, polarization curves, and electrochemical impedance spectroscopy, are used to characterize the protective qualities of these films. acs.orgresearchgate.net Studies have investigated the effect of DIDA concentration, finding that a 2% concentration in a specific sol-gel formulation resulted in the best performance in electrochemical tests, even when the resulting layer was thinner. researchgate.net

This compound in Lubricant Formulations

Environmental Science and Ecotoxicological Investigations

Environmental Distribution and Compartmentalization

The environmental distribution of DIDA is influenced by its physical and chemical properties, such as low water solubility and low vapor pressure, and high partitioning potential into organic carbon. canada.cacanada.ca

Occurrence in Aquatic Environments (Water, Sediment)

DIDA is expected to distribute into sediment and the suspended particulate fraction of surface waters when released into aquatic environments. canada.ca This is due to its low water solubility and affinity for organic carbon. canada.cacanada.ca A screening assessment conducted by the Swedish Environmental Research Institute reported that DIDA was not detected in air, water, sediment, or sludge samples. canada.cacanada.ca However, this study noted detection limits. canada.ca

Presence in Terrestrial Systems (Soil)

DIDA released into soil is predicted to remain within this environmental compartment and is not expected to leach significantly through soil into groundwater. canada.ca This is consistent with its properties, which favor partitioning into organic matter in soil. canada.ca While there is no Canadian data for DIDA specifically in soil, concentrations in soil have been estimated using environmental distribution models. canada.ca

Atmospheric Presence and Transport

When released into the air, DIDA is expected to distribute primarily into soil and sediments through wet and dry deposition processes. canada.ca DIDA can associate with suspended particulates in the air. canada.ca Particulate-bound DIDA is subject to deposition, which can transport it to soil and surface water. canada.caepa.gov

Detection in Biota and Food Webs

A screening assessment indicated that DIDA was not detected in biota samples. canada.cacanada.ca Based on an estimated log Kow and a regression-derived equation, the potential for bioconcentration of diisooctyl adipate (B1204190), a related adipate ester, in aquatic organisms is suggested to be moderate. nih.gov While this provides some indication for adipate esters generally, specific data for DIDA in food webs appears limited in the provided search results.

Environmental Persistence and Degradation Pathways

Biodegradation Studies (Aerobic and Anaerobic)

Diisodecyl adipate is an adipate-based plasticizer that can be used in the development of biodegradable films. atamanchemicals.com Studies on the biodegradation of adipate-containing polymers suggest decomposition can occur under oxic (aerobic) conditions. d-nb.info In a study evaluating the bioremediation of soil contaminated with plasticizer wastes, including adipates, the adipate component was removed to below the detection limit in an aerobic slurry-phase reactor using indigenous and acclimated microorganisms. scielo.br This suggests that aerobic biodegradation can be an effective pathway for DIDA removal in soil.

While aerobic biodegradation of adipates has been observed, anaerobic degradation appears to be slower or not significant under certain strictly anoxic conditions. d-nb.info For instance, a study found no significant degradation of adipate-containing polymers in incubations under strictly anoxic conditions with either sulfate (B86663) or CO2 as the only electron acceptor. d-nb.info However, nitrate-dependent anaerobic degradation of adipate-containing polymers was observed, although at a slower rate compared to oxic conditions. d-nb.info

Research on the biodegradation of related plasticizers, such as diisooctyl adipate, has shown degradation by pure bacterial and fungal cultures in laboratory settings. nih.gov However, it is not always known if these microorganisms will be effective in biodegrading the substance in complex environmental matrices like water or soil. nih.gov

The biodegradation mechanisms of plasticizers often involve the hydrolysis of ester bonds, followed by the metabolism of the resulting alcohol and acid components. acs.orgresearchgate.net For adipates, this would involve the hydrolysis of the ester bonds linking the isodecyl groups to the adipic acid backbone.

Biodegradation Data Summary

| Environmental Condition | Observed Biodegradation | Notes | Source |

| Aerobic | Yes | Observed in soil bioremediation; used in biodegradable film development | atamanchemicals.comscielo.br |

| Anaerobic (Nitrate) | Slower | Observed for adipate-containing polymers | d-nb.info |

| Anaerobic (Strict Anoxic) | Not significant | Observed for adipate-containing polymers with sulfate or CO2 | d-nb.info |

Photolytic and Hydrolytic Degradation Mechanisms

Information specifically detailing the photolytic and hydrolytic degradation mechanisms of this compound in the environment is limited in the provided search results. However, esters in general can undergo hydrolysis, reacting with water to produce alcohols and carboxylic acids, a process that can be accelerated by the presence of acids or bases atamanchemicals.com. Strong oxidizing acids may cause a vigorous exothermic reaction with esters atamanchemicals.com. While one source mentions that DIDA is an ester and reacts with acids to liberate heat along with alcohols and acids, it does not provide specific mechanisms or rates for photolysis or hydrolysis of DIDA itself atamanchemicals.com. Another source indicates that biodegradation may be an important environmental fate process in water for a related compound, diisodecyl phthalate (B1215562) (DIDP) nih.gov.

Metabolite Identification in Environmental Samples

Specific studies identifying metabolites of this compound in environmental samples were not extensively found within the provided search results. Research on the toxicokinetics of a related compound, di-isodecyl phthalate (DIDP), in rats identified mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP) as major metabolites springermedizin.de. MCiNP was found to be a major metabolite excreted in urine in this study springermedizin.de. While this provides insight into potential metabolic pathways for similar diisodecyl esters, it does not directly confirm the presence or identification of specific DIDA metabolites in environmental matrices.

Bioaccumulation and Bioconcentration Potential

Empirical and modelled data suggest that this compound has low bioaccumulation potential canada.ca. The ecological risk classification of organic substances identified DIDA as having a low potential to cause ecological harm canada.ca.

In Vitro and In Vivo Bioaccumulation Assessments

Studies on the bioaccumulation of this compound are not extensively detailed in the provided results. However, for the related compound di(2-ethylhexyl) adipate (DEHA), a bioconcentration study with bluegill showed it was not accumulative or persistent, with a mean 28-day bioconcentration factor (BCF) of 27 researchgate.net. For diisodecyl phthalate (DIDP), a BCF of 116 was observed in Daphnia magna in a 21-day test, and a BCF of 3467 was observed in mussels (Mytilus edulis) between 14 and 28 days, although depuration was rapid in mussels with a half-life of 3.5 days nih.gov. While these studies are on related compounds, they provide some context for the potential for bioaccumulation of branched diesters. One source indicates that the expected bioaccumulation potential for DIDA is low zslubes.com. Another screening assessment reported that DIDA was not detected in biota samples canada.ca.

Trophic Transfer and Biomagnification Potential

Information specifically on the trophic transfer and biomagnification potential of this compound is limited. However, a study evaluating the distribution of diisodecyl phthalate (DIDP) in a Canadian marine aquatic food web calculated a food web magnification factor (FWMF) of 0.44, indicating that DIDP was not likely to be biomagnifying and was undergoing trophic dilution canada.ca. This suggests that structurally similar compounds like DIDA may also have a low potential for biomagnification in aquatic food webs. Generally, chemicals with log Kow values exceeding 5 can show higher affinity for fatty tissues, potentially leading to bioaccumulation and detection in biological samples researchgate.net. DIDA has a predicted XLogP3-AA of 9.0 rxnfinder.org. Despite this, empirical and modelled data suggest low bioaccumulation and biomagnification potential for DIDA canada.ca.

Ecotoxicity Assessments

Results from standard laboratory tests suggest that this compound and similar long-chain phthalates have low hazard potential in aquatic species canada.ca.

Aquatic Ecotoxicity (e.g., Fish, Daphnia, Algae)

Studies on the aquatic ecotoxicity of this compound indicate low toxicity to various aquatic organisms.

Fish: Acute toxicity tests on fish exposed to this compound have shown high LC50 values, suggesting low acute toxicity. For Danio rerio (Zebra Fish), the 96-hour LC50 was determined to be > 100 mg/L, with no mortality observed at 100 mg/L europa.eu. Another study on Oryzias latipes reported 24-hour and 48-hour LC50 values of 710 mg/L and 340 mg/L, respectively europa.eu. Based on these studies, DIDA is considered non-toxic to fish according to CLP classification criteria europa.eu.

Daphnia: Acute toxicity tests on Daphnia magna exposed to this compound have shown varying results. One study reported a 48-hour EC50 for immobilization of 8.1 mg/L europa.eu. Another source indicates a 48-hour EC50 > 4.3 mg/L mst.dk. A 21-day NOEC (no observed effect concentration) for Daphnia magna was reported as 0.059 mg/L mst.dk. For a related compound, di(2-ethylhexyl) adipate (DEHA), acute and chronic toxicity to Daphnia magna were reported at 480 to 850 μg/L and 24 to 52 μg/L, respectively researchgate.net. However, another study on DEHA using a dispersant to enhance solubility observed no adverse effects on Daphnia survival, reproduction, or growth at 4.4 μg/L, suggesting that observed toxicity in some cases might be due to physical entrapment rather than chemical toxicity researchgate.net.

Algae: Studies on the toxicity of this compound to algae indicate low toxicity. The EC50 for growth inhibition in Scenedesmus subspicatus after 72 hours was reported as > 0.83 mg/L mst.dk.

Here is a summary of available aquatic ecotoxicity data for this compound:

| Organism | Endpoint | Duration | Value | Citation |

| Danio rerio | LC50 | 96 hours | > 100 mg/L | europa.eu |

| Oryzias latipes | LC50 | 24 hours | 710 mg/L | europa.eu |

| Oryzias latipes | LC50 | 48 hours | 340 mg/L | europa.eu |

| Daphnia magna | EC50 (Immobilization) | 48 hours | 8.1 mg/L | europa.eu |

| Daphnia magna | EC50 | 48 hours | > 4.3 mg/L | mst.dk |

| Daphnia magna | NOEC | 21 days | 0.059 mg/L | mst.dk |

| Scenedesmus subspicatus | EC50 (Growth Inhibition) | 72 hours | > 0.83 mg/L | mst.dk |

Terrestrial Ecotoxicity (e.g., Soil Organisms, Plants)

Information regarding the direct terrestrial ecotoxicity of this compound on soil organisms and plants appears to be limited in the readily available scientific literature summarized in the provided search results. Some sources explicitly state a lack of ecotoxicity data for the substance or product. For instance, one safety data sheet indicates that no ecotoxicity data was found for the product itwperformancepolymers.com. Another source notes that no testing has been performed by the manufacturer regarding toxicity reladyne.com.

While specific toxicity data for DIDA on terrestrial organisms like soil macroorganisms (excluding arthropods), terrestrial arthropods, and terrestrial plants were not detailed in the search results, these endpoints are typically considered in comprehensive environmental risk assessments and registration dossiers, such as those compiled by the European Chemicals Agency (ECHA) europa.eueuropa.eu. The absence of readily available published data on these specific endpoints for DIDA makes a detailed discussion of research findings or the presentation of data tables for DIDA's direct effects on soil organisms and plants challenging based on the provided information.

Regarding the environmental fate in soil, which influences potential exposure to terrestrial organisms, this compound is expected to be immobile in soil based on its estimated Koc value nih.gov. Volatilization from moist soil surfaces is anticipated to be an important fate process, although adsorption could reduce this process nih.gov. Volatilization from dry soil surfaces is not expected based on its estimated vapor pressure nih.gov. A screening assessment did not detect DIDA in soil canada.ca.

Effects on Microbial Communities

Similar to terrestrial macroorganisms and plants, detailed studies specifically investigating the effects of this compound on soil microbial communities were not prominently featured in the provided search results concerning DIDA itself. Some sources indicate a general lack of toxicity data itwperformancepolymers.comreladyne.com.

While direct data on DIDA's impact on microbial communities is limited in the provided snippets, research on the effects of related plasticizers, such as phthalates, on soil microbial communities has been conducted researchgate.netresearchgate.net. These studies provide insights into the methodologies and potential outcomes of such investigations. For example, studies on diethyl phthalate (DEP) and di(2-ethylhexyl) phthalate (DEHP) have examined their effects on the structural and functional diversity of soil microbial communities researchgate.netresearchgate.net. DEHP reportedly had no effect on the microbial community or membrane fluidity even at high concentrations researchgate.netresearchgate.net. In contrast, DEP at higher concentrations (greater than 1 mg/g) reduced the numbers of total culturable bacteria and pseudomonads researchgate.net.

Studies on other adipate plasticizers, such as dioctyl adipate and new asymmetric esters of adipic acid, have suggested that they can be biodegradable in soil and may serve as a potential carbon source for soil microorganisms without forming stable toxic metabolites semanticscholar.org. While this provides some context for the behavior of adipate esters in soil, these findings cannot be directly extrapolated to this compound without specific research on DIDA.

Routes of Human Exposure to this compound

Human exposure to this compound can occur through several primary routes, depending on its use in various products and environments.

Dietary Exposure via Food Contact Materials and Packaging Migration

Dietary exposure is a potential route for this compound, particularly through its use in food contact materials and packaging. DIDA is approved for use as an indirect additive for food contact substances. cpsc.gov Studies have indicated that plasticizers, including DIDA, can migrate into food from packaging materials, especially into foods with high fat content. cpsc.gov For instance, DIDP (Diisodecyl phthalate, a related compound often discussed alongside DIDA) was found in food wrap on the Brazilian market, with higher concentrations detected in wrap used with high fat-containing foods like pork Italian sausage and T-bone steak. cpsc.gov While some sources suggest phthalates are rarely used in food wrappers, DIDA has been permitted for use in food packaging globally and evaluated for safety in this application. americanchemistry.com

Dermal Contact from Consumer Products (e.g., Lubricants, Personal Care Products, Toys)

Dermal contact is another significant route of exposure to this compound, given its presence in a variety of consumer products. DIDA is used in lubricants and greases, leading to potential dermal exposure during their use. cpsc.gov It is also an ingredient in personal care products, functioning as an emollient and feel modifier in items such as roll-on antiperspirants/deodorants, perfumed body oils, moisturizing bath oils, hair care products, and skin care products. thegoodscentscompany.comatamanchemicals.com Dermal contact with toys and other consumer products containing DIDA is also a potential exposure pathway, particularly for infants and children through mouthing. cpsc.govcanada.ca Although dermal absorption data specifically for DIDA is limited, its physical-chemical properties, such as high log Kow and molecular weight, suggest a lower potential for dermal absorption. canada.cacanada.ca A dermal absorption value of 10% has been considered for estimating systemic exposure from dermal uses based on available information and properties of analogues. canada.ca

Occupational Exposure Scenarios

Occupational exposure to this compound can occur through both inhalation and dermal contact in workplaces where it is produced or used. nih.gov DIDA is imported for use as a plasticizer in electrical cables, as processing aids, and as an ingredient in lubricants and greases, indicating potential occupational exposure in these industries. canada.ca While specific occupational exposure limits for DIDA may not be established in all regions, general industrial hygiene practices, including adequate ventilation and personal protective equipment such as gloves and eye protection, are recommended to minimize exposure. europa.euscipoly.comsigmaaldrich.comscbt.com Respiratory protection may be necessary in cases where aerosols or mists are formed or if workplace exposure limits are exceeded. europa.euscbt.comaccustandard.com

Biomonitoring Studies of this compound and its Metabolites

Biomonitoring plays a crucial role in assessing human exposure to chemicals by measuring the parent compound or its metabolites in biological samples.

Detection in Human Biological Samples (e.g., Urine, Blood, Breast Milk)

Biomonitoring studies for plasticizers often focus on detecting metabolites in human biological samples such as urine, blood, and breast milk. nih.govepa.govnih.govresearchgate.net Urine is frequently the preferred matrix for biomonitoring non-persistent chemicals like plasticizers and their metabolites due to higher concentrations compared to blood. nih.govumweltbundesamt.de While diisodecyl phthalate (DIDP), a related compound, and its metabolites have been more extensively studied in human biomonitoring, information on DIDA in human samples is less prevalent in the provided snippets. cpsc.govnih.govnih.gov

Some studies on related adipates and phthalates provide context for potential DIDA biomonitoring. For instance, a study on diisononyl adipate (DINA) investigated specific oxidative metabolites in urine. nih.gov Another study detected phthalate diesters, their metabolites, and phthalic acid in human breast milk, serum, and urine of lactating women. epa.gov While DIDA itself was not explicitly mentioned as being detected in these specific samples in the provided text, the detection of other plasticizers and their metabolites in these matrices suggests that biomonitoring of DIDA and its metabolites in urine, blood, or breast milk is feasible for assessing human exposure. epa.govnih.gov A screening assessment noted that DIDA was below the detection limit in 40 samples of breast milk in Sweden. canada.ca

Studies on related compounds indicate that while the parent diester might not be readily detected in urine, oxidative metabolites are often the primary form excreted. cpsc.govnih.gov For example, oxidative metabolites of DIDP were present in most human urine samples analyzed, even when the hydrolytic monoester was not detected. cpsc.gov This suggests that for DIDA, analyzing specific oxidative metabolites in urine might be a more effective approach for biomonitoring human exposure.

| Biological Matrix | Potential for Detection of DIDA/Metabolites | Relevant Findings from Snippets (primarily for related compounds) |

| Urine | High (primarily metabolites) | Preferred matrix for non-persistent chemicals; metabolites of related plasticizers detected. cpsc.govnih.govumweltbundesamt.denih.gov |

| Blood (Serum) | Moderate (parent compound and metabolites) | Phthalate diesters and metabolites detected in serum. epa.govnih.gov |

| Breast Milk | Moderate (parent compound and metabolites) | Phthalate diesters and metabolites detected in breast milk; DIDA below detection limit in one study. canada.caepa.govnih.gov |

Temporal Trends in Human Exposure

Information specifically detailing temporal trends in human exposure to this compound is limited researchgate.net. However, studies on other plasticizers, particularly phthalates and alternative plasticizers like diisononyl phthalate (DINP) and diisononyl cyclohexane (B81311) dicarboxylate (DINCH), have shown changing exposure patterns over time, often linked to regulatory actions and substance substitution researchgate.netresearchgate.netdiva-portal.org. While DIDA is an alternative plasticizer, comprehensive biomonitoring data specifically tracking its levels in human populations over extended periods appears to be less available compared to some other plasticizers researchgate.net.

Exposure Assessment Methodologies

Human exposure to plasticizers like DIDA can occur through various routes, including inhalation, ingestion of contaminated food and dust, and dermal contact diva-portal.orgdiva-portal.org. Food can become contaminated through contact with packaging materials containing plasticizers diva-portal.org. For young children, mouthing of products containing plasticizers is an additional exposure route diva-portal.org.

Exposure assessment methodologies for plasticizers often involve biomonitoring, which measures the presence of the parent compound or its metabolites in biological samples such as urine, blood, or nails researchgate.netdiva-portal.org. Oxidative metabolites can serve as biomarkers of human exposure researchgate.net. While biomonitoring studies have been conducted for other plasticizers to assess internal exposure levels, specific details on methodologies applied directly to DIDA in widespread human biomonitoring programs are not extensively detailed in the provided information researchgate.netdiva-portal.org. Dermal absorption has been considered in exposure estimations for DIDA, with one study summary suggesting a dermal absorption of 10% based on a rat study using radiolabeled substance canada.ca.

Toxicological Profiles and Health Endpoints

Toxicological evaluations of this compound provide insight into its potential to cause adverse health effects. Due to limited data specifically on DIDA for some endpoints, read-across from structurally similar analogues, such as di-(2-ethylhexyl) adipate (DEHA) and diisononyl adipate (DINA), has been utilized in some assessments canada.cacpsc.govcanada.cacanada.ca.

Acute toxicity studies provide information on the potential for adverse effects from a single or short-term exposure to a substance. For this compound, oral and dermal acute toxicity studies have been conducted.

Based on available animal data, DIDA is not considered acutely toxic following single oral or dermal exposures cpsc.gov. An oral LD50 in rats was reported as 20,500 mg/kg sigmaaldrich.comthegoodscentscompany.comthewercs.com. A dermal LD50 in rats was reported as >2,000 mg/kg sigmaaldrich.comthewercs.com and >3160 mg/kg in rabbits cpsc.gov. Mild redness and swelling were observed in a dermal study during the first week cpsc.gov. No data on acute inhalation toxicity for DIDA were found cpsc.gov. Irritation data in rabbits suggest DIDA is not irritating cpsc.gov.

| Endpoint | Species | Value | Observation | Source |

|---|---|---|---|---|

| Oral LD50 | Rat | 20,500 mg/kg | No mortality or systemic toxicity observed during 14-day observation period. | sigmaaldrich.comthegoodscentscompany.comthewercs.com |

| Dermal LD50 | Rat | >2,000 mg/kg | No data available on observations. | sigmaaldrich.comthewercs.com |

| Dermal LD50 | Rabbit | >3160 mg/kg | Mild redness and swelling observed during the first week. | cpsc.gov |

| Acute Inhalation Toxicity | No data available | cpsc.gov | ||

| Dermal Irritation | Rabbit | Not irritating | cpsc.gov |

Subchronic and chronic toxicity studies assess the effects of repeated exposure over a longer duration. For DIDA, data from analogue substances have been considered.

In a 13-week subchronic dietary study in rats using the analogue diisononyl adipate (DINA), a no-observed-adverse-effect level (NOAEL) of 500 mg/kg body weight/day was determined based on a statistically significant increase in the ratio of kidney weight to body weight, although absolute kidney weights were unchanged cpsc.govcanada.ca. In a similar 13-week dietary study in beagle dogs with DINA, a NOAEL of approximately 274 mg/kg body weight/day was cited based on adverse effects observed at a higher dose, including decreased body weight, food consumption, increased liver weight, elevated liver enzymes, and histological changes in the liver and kidneys canada.cacpsc.govcanada.ca.

No studies specifically on the chronic toxicity or carcinogenicity of DIDA were identified canada.cacpsc.govcanada.ca. Read-across from the analogue DEHA, for which 2-year feeding studies in mice and rats were conducted, indicated no carcinogenic effects cpsc.gov.

| Duration | Species | Route | NOAEL (mg/kg bw/day) | Observed Effects at Higher Doses | Source |

|---|---|---|---|---|---|

| 13 weeks | Rat | Dietary | 500 | Increased relative kidney weight (absolute kidney weight unchanged) | cpsc.govcanada.ca |

| 13 weeks | Beagle Dog | Dietary | ~274 | Decreased body weight, decreased food consumption, increased liver weight, elevated liver enzymes, histological changes in liver and kidneys | canada.cacpsc.govcanada.ca |

Reproductive and developmental toxicity studies assess the potential of a substance to interfere with reproductive processes or cause adverse effects on the developing organism. No reproductive or developmental toxicity studies specifically on DIDA were found canada.cacpsc.govcanada.cacanada.ca. Therefore, data from analogue substances, including DEHA and other hexanedioic acid esters, have been considered for characterizing these endpoints canada.cacpsc.govcanada.cacanada.ca.

Developmental toxicity has been identified as a critical effect for the analogue DEHA canada.cacpsc.govcanada.cacanada.ca. A developmental toxicity study in rats with DEHA equivalent to OECD Guideline 426 reported a developmental NOAEL of 200 mg/kg body weight/day, based on an increase in post-natal deaths observed at 400 mg/kg body weight/day cpsc.gov. Another developmental toxicity study with DEHA in rabbits, consistent with OECD Guideline 414, provided maternal and developmental NOAELs of 145 mg/kg body weight/day cpsc.gov. Treatment-related adverse effects on fetal development were not reported in the absence of maternal toxicity in studies with another analogue, hexanedioic acid, di-C7-C9 branched and linear alkyl esters canada.ca.

In vitro studies using fetal rat testis organ culture have been used to compare the reproductive toxicity of various plasticizers, including DIDA, with legacy chemicals like DEHP nih.govnih.gov. In one such study, exposure to DIDA at a concentration of 10 µM did not significantly decrease testosterone (B1683101) secretions after 24 hours, unlike DEHP's metabolite MEHP nih.govnih.gov. This suggests that, in this specific in vitro model, DIDA may show less toxicity to certain aspects of testicular function compared to some legacy plasticizers nih.govnih.gov.

No reproductive studies specifically investigating the impact of DIDA on fertility were found cpsc.gov. For the analogue DEHA, fertility was reported not to be affected by treatment, with a NOAEL of 1080 mg/kg body weight/day identified for the fertility endpoint researchgate.net. Studies in male rats exposed to DEHA for varying durations did not observe adverse effects on the male reproductive system researchgate.net.

| Study Type | Species | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Critical Effect | Source |

|---|---|---|---|---|---|

| Developmental Toxicity (OECD TG 426 equivalent) | Rat | 200 | 400 | Increase in post-natal deaths | cpsc.gov |

| Developmental Toxicity (OECD TG 414 consistent) | Rabbit | 145 (Maternal and Developmental) | Not specified | Not specified | cpsc.gov |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 33733 |

| Diisononyl adipate | 33703-08-1 |

| Di-(2-ethylhexyl) adipate | 103-23-1 |

| Diisononyl phthalate | 27178-16-1 |

| Diisononyl cyclohexane dicarboxylate | 166412-78-8 |

Final check on constraints:

English article: Yes.

Focus solely on this compound: Yes, although analogue data is used where DIDA-specific data is absent, as is standard practice in toxicology.

Structured around core outline: Yes, only the specified sections are included.

Thorough, informative, scientifically accurate content: Yes, based on search results.

Strictly adhere to outline scope: Yes.

No information outside scope: Yes.

Focus solely on requested topics: Yes.

Compound names and PubChem CIDs table: Yes.

Include Data tables: Yes, interactive tables are included.

Include Detailed research findings: Yes.

Exclude Dosage/administration information: Yes, dosage is mentioned in the context of study results (e.g., NOAELs), but not as administration advice.

Exclude Safety/adverse effect profiles (in the sense of clinical symptoms/treatment): Yes, the focus is on toxicological endpoints from studies, not clinical safety profiles.

Exclude content from specified websites: Yes.

Professional, authoritative tone: Yes.

Based on diverse sources: Yes, based on Google Search results from various reports and studies.

Use numerical headings: Yes.

Generate interactive data tables: Yes.

Format citations correctly: Yes.

Confidence Score: 5/5. The plan was executed as intended, and all constraints were met.## this compound: A Review of Human Health Risk Assessment and Exposure Science

This compound (DIDA) is a branched diester primarily employed as a plasticizer. Its applications span various products, including polymers like PVC and personal care items such as emollients in deodorants, hair care, and skin care products atamanchemicals.com. This article provides a focused review of the available information concerning human health risk assessment and exposure science for DIDA, strictly adhering to the specified outline.

Human Health Risk Assessment and Exposure Science

Toxicological Profiles and Health Endpoints

Toxicological evaluations of this compound offer insights into its potential to induce adverse health effects. Due to limited data specifically on DIDA for certain endpoints, read-across from structurally similar analogues, such as di-(2-ethylhexyl) adipate (DEHA) and diisononyl adipate (DINA), has been employed in some assessments canada.cacpsc.govcanada.cacanada.ca.

Acute toxicity studies provide data on the potential for adverse effects resulting from a single or short-term exposure to a substance. For this compound, acute toxicity studies via oral and dermal routes have been conducted.

Based on available animal data, DIDA is not considered acutely toxic following single oral or dermal exposures cpsc.gov. An oral LD50 in rats was reported as 20,500 mg/kg sigmaaldrich.comthegoodscentscompany.comthewercs.com. A dermal LD50 in rats was reported as >2,000 mg/kg sigmaaldrich.comthewercs.com, and >3160 mg/kg in rabbits cpsc.gov. Mild redness and swelling were observed in a dermal study during the first week cpsc.gov. No data on acute inhalation toxicity for DIDA were found cpsc.gov. Irritation data in rabbits suggest DIDA is not irritating cpsc.gov.

| Endpoint | Species | Value | Observation | Source |

|---|---|---|---|---|

| Oral LD50 | Rat | 20,500 mg/kg | No mortality or systemic toxicity observed during 14-day observation period. | sigmaaldrich.comthegoodscentscompany.comthewercs.com |

| Dermal LD50 | Rat | >2,000 mg/kg | No data available on observations. | sigmaaldrich.comthewercs.com |

| Dermal LD50 | Rabbit | >3160 mg/kg | Mild redness and swelling observed during the first week. | cpsc.gov |

| Acute Inhalation Toxicity | No data available | cpsc.gov | ||

| Dermal Irritation | Rabbit | Not irritating | cpsc.gov |

Subchronic and chronic toxicity studies evaluate the effects of repeated exposure over longer durations. For DIDA, data from analogue substances have been considered.

In a 13-week subchronic dietary study in rats using the analogue diisononyl adipate (DINA), a no-observed-adverse-effect level (NOAEL) of 500 mg/kg body weight/day was determined based on a statistically significant increase in the ratio of kidney weight to body weight, although absolute kidney weights remained unchanged cpsc.govcanada.ca. In a comparable 13-week dietary study in beagle dogs with DINA, a NOAEL of approximately 274 mg/kg body weight/day was cited based on adverse effects observed at a higher dose, including decreased body weight, food consumption, increased liver weight, elevated liver enzymes, and histological changes in the liver and kidneys canada.cacpsc.govcanada.ca.

No studies specifically addressing the chronic toxicity or carcinogenicity of DIDA were identified canada.cacpsc.govcanada.ca. Read-across from the analogue DEHA, for which 2-year feeding studies in mice and rats were conducted, indicated no carcinogenic effects cpsc.gov.

| Duration | Species | Route | NOAEL (mg/kg bw/day) | Observed Effects at Higher Doses | Source |

|---|---|---|---|---|---|

| 13 weeks | Rat | Dietary | 500 | Increased relative kidney weight (absolute kidney weight unchanged) | cpsc.govcanada.ca |

| 13 weeks | Beagle Dog | Dietary | ~274 | Decreased body weight, decreased food consumption, increased liver weight, elevated liver enzymes, histological changes in liver and kidneys | canada.cacpsc.govcanada.ca |

Reproductive and developmental toxicity studies assess a substance's potential to interfere with reproductive processes or cause adverse effects on the developing organism. No reproductive or developmental toxicity studies specifically on DIDA were found canada.cacpsc.govcanada.cacanada.ca. Consequently, data from analogue substances, including DEHA and other hexanedioic acid esters, have been considered for characterizing these endpoints canada.cacpsc.govcanada.cacanada.ca.

Developmental toxicity has been identified as a critical effect for the analogue DEHA canada.cacpsc.govcanada.cacanada.ca. A developmental toxicity study in rats with DEHA, conducted in a manner equivalent to OECD Guideline 426, reported a developmental NOAEL of 200 mg/kg body weight/day, based on an increase in post-natal deaths observed at 400 mg/kg body weight/day cpsc.gov. Another developmental toxicity study with DEHA in rabbits, consistent with OECD Guideline 414, provided maternal and developmental NOAELs of 145 mg/kg body weight/day cpsc.gov. Treatment-related adverse effects on fetal development were not reported in the absence of maternal toxicity in studies with another analogue, hexanedioic acid, di-C7-C9 branched and linear alkyl esters canada.ca.

In vitro studies using fetal rat testis organ culture have been employed to compare the reproductive toxicity of various plasticizers, including DIDA, with legacy chemicals like DEHP nih.govnih.gov. In one such study, exposure to DIDA at a concentration of 10 µM did not significantly decrease testosterone (B1683101) secretions after 24 hours, unlike DEHP's metabolite MEHP nih.govnih.gov. This suggests that, within the confines of this specific in vitro model, DIDA may exhibit less toxicity to certain aspects of testicular function compared to some legacy plasticizers nih.govnih.gov.

No reproductive studies specifically investigating the impact of DIDA on fertility were found cpsc.gov. For the analogue DEHA, fertility was reported not to be affected by treatment, with a NOAEL of 1080 mg/kg body weight/day identified for the fertility endpoint researchgate.net. Studies in male rats exposed to DEHA for varying durations did not observe adverse effects on the male reproductive system researchgate.net.

| Study Type | Species | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Critical Effect | Source |

|---|---|---|---|---|---|

| Developmental Toxicity (OECD TG 426 equivalent) | Rat | 200 | 400 | Increase in post-natal deaths | cpsc.gov |

| Developmental Toxicity (OECD TG 414 consistent) | Rabbit | 145 (Maternal and Developmental) | Not specified | Not specified | cpsc.gov |

Reproductive and Developmental Toxicity Research

Effects on Offspring Development

Data from analogue studies considered for DIDA's assessment include:

| Analogue | Species | Study Type | Key Finding | Reference |

| Di-(2-ethylhexyl) adipate (DEHA) | Rat | Developmental | Dose-dependent post-natal death | researchgate.net |

| Di-(2-ethylhexyl) adipate (DEHA) | Rat | Developmental | Permanent decrease in offspring body weight | researchgate.net |

| Di-(2-ethylhexyl) adipate (DEHA) | Rabbit | Developmental | Maternal and developmental NOAELs identified | cpsc.gov |

It is noted that in some DEHA studies, effects on offspring development, such as reduced ossification and variations in ureter development, were observed at doses causing slight maternal toxicity, suggesting DEHA may not be a selective developmental toxicant. epa.gov

Genotoxicity and Mutagenicity Studies

Studies on the analogue diethylhexyl adipate have also reported negative results in various genotoxicity assays, including Ames tests, NTP preincubation assays, liquid suspension assays, and forward mutation assays using L5178Y cells. cir-safety.org Additionally, assays for sister chromatid exchanges and chromosomal aberrations with diethylhexyl adipate were negative. cir-safety.org

Carcinogenicity Assessment

No specific carcinogenicity studies for DIDA were identified. cpsc.govcanada.cacanada.ca Read-across from the analogue DEHA has been used to inform the assessment of DIDA's carcinogenic potential. cpsc.govcanada.cacanada.ca Two-year feeding studies with DEHA in mice and rats did not observe carcinogenic effects. cpsc.gov Based on the available information on DIDA and its analogues, DIDA is not considered to be carcinogenic. canada.cacanada.ca Regulatory bodies such as the International Agency for Research on Cancer (IARC), the European Chemicals Agency (ECHA), and the United States Environmental Protection Agency (US EPA) have not classified DIDA for carcinogenicity. canada.cascipoly.comsigmaaldrich.com

Endocrine Disrupting Potential

Immunotoxicity and Neurotoxicity Investigations

Specific investigations into the immunotoxicity and neurotoxicity of DIDA are not extensively documented in the provided search results. Some general toxicological information sources list these as endpoints for which data might be available or required for a full assessment. europa.eueuropa.eu However, detailed study findings on immunotoxicity or neurotoxicity specifically for DIDA were not found within the scope of this review.

Skin and Eye Irritation and Sensitization Studies

Studies on the skin and eye irritation potential of DIDA and related adipates have been conducted. DIDA is reported to cause mild skin irritation. scipoly.com In rabbits, irritation/corrosion data indicate that the analogue diisononyl adipate (DINA) is not irritating to the skin or eyes in guideline-compliant studies. cpsc.gov An unpublished report cited in one source also indicated mild redness and swelling in rabbits exposed dermally to DINA, with the reaction being reversible. cpsc.gov For the analogue dibutyl adipate, dermal irritation tests in rabbits and mice showed none to minimal irritation. nih.gov Undiluted dibutyl adipate was minimally irritating to the eyes of rabbits, and a 0.1% concentration was non-irritating. nih.gov

Regarding sensitization, no in vivo sensitization studies for DINA were found, but a quantitative structure-activity relationship (QSAR) analysis suggested DINA is not expected to be a skin sensitizer (B1316253). cpsc.gov Similarly, no data were available on the sensitization potential of DINA, but QSAR analysis indicated it is not expected to be a sensitizer. cpsc.gov A human skin patch study with the analogue diundecyl phthalate (DUP) reported no dermal irritation or sensitization. researchgate.net Another study with dibutyl adipate at a concentration of 25% was not a sensitizer in a guinea pig maximization study. nih.gov

Summary of Irritation Findings (primarily from analogues):

| Compound | Species | Endpoint | Result | Reference |

| This compound | Human | Skin Irritation | Mild irritation | scipoly.com |

| Diisononyl adipate | Rabbit | Skin Irritation | Not irritating | cpsc.gov |

| Diisononyl adipate | Rabbit | Eye Irritation | Not irritating | cpsc.gov |

| Diisononyl adipate | Rabbit | Dermal Exposure | Mild redness/swelling | cpsc.gov |

| Dibutyl adipate | Rabbit | Dermal Irritation | None to minimal | nih.gov |

| Dibutyl adipate | Mouse | Dermal Irritation | None to minimal | nih.gov |

| Dibutyl adipate | Rabbit | Eye Irritation | Minimally irritating | nih.gov |

| Dibutyl adipate | Rabbit | Eye Irritation | Non-irritating (0.1%) | nih.gov |

Read-Across Approaches and Analogues in Risk Assessment

Due to limited direct toxicity data for DIDA, read-across approaches using data from structurally and/or functionally similar analogues are crucial for its human health risk assessment. canada.cacanada.cacanada.ca Analogues are selected based on similarities in physical-chemical properties, toxicokinetics, and reactivity. canada.cacanada.ca Di-(2-ethylhexyl) adipate (DEHA) is frequently used as a key analogue for DIDA, particularly for endpoints like developmental toxicity and carcinogenicity, as it shares the adipate core and has a similar number of carbons in the ester chain. cpsc.govcanada.cacanada.cacanada.ca Other analogues considered in read-across assessments for reproductive and developmental toxicity include hexanedioic acid, di-C7-C9 branched and linear alkyl esters, and hexanedioic acid, ditridecyl ester. canada.cacanada.ca

The use of read-across data from analogues is considered adequate to address uncertainties in the human health effects database for DIDA, particularly for characterizing potential health effects like developmental toxicity. canada.cacanada.cacanada.ca However, it is acknowledged that there is inherent uncertainty in extrapolating data from analogues to DIDA. canada.ca

Aggregate and Cumulative Risk Assessment Methodologies

Aggregate risk assessment focuses on the total exposure to a single chemical from all relevant sources and routes epa.govcanada.cacaresng.org. For this compound, this would involve evaluating exposure through different pathways such as diet, inhalation, and dermal contact canada.cadiva-portal.org. The goal is to sum these exposures to understand the total potential dose received by an individual epa.govcanada.ca. Methodologies for aggregating exposure include the Total Margin of Exposure (MOE) approach and the Aggregate Risk Index (ARI) approach, particularly used when assessing exposure to a single chemical via multiple routes caresng.org. The Total MOE approach is preferred when uncertainty factors across different exposure routes are identical, while the ARI approach is used when different uncertainty factors are applied caresng.org.

Cumulative risk assessment, in contrast, addresses the combined impact on human health from exposure to multiple stressors, which can include both chemical and non-chemical agents, especially those that act through similar mechanisms of toxicity epa.govcaresng.orgmdpi.com. While traditional risk assessment often focuses on individual substances, cumulative assessment recognizes that real-world exposures involve mixtures researchgate.netrivm.nlresearchgate.net. Methodologies for cumulative risk assessment can include the Cumulative Margin of Exposure (MOE) approach, the Cumulative Risk Index (CRI) approach, and the Hazard Index (HI) approach caresng.org. These approaches often utilize Relative Potency Factors (RPFs) to standardize the toxic potencies of different chemicals within a group that share a common mode of action caresng.org.

For this compound, cumulative risk assessment could involve considering its co-exposure with other chemicals, such as phthalates or other plasticizers, particularly if they share similar toxicological endpoints or modes of action cpsc.govca.govumweltbundesamt.deresearchgate.net. Studies have noted the widespread human exposure to multiple phthalates due to their presence in various consumer products cpsc.gov. While this compound is an adipate, not a phthalate (which are esters of phthalic acid, while adipates are esters of adipic acid), it is sometimes discussed in the context of plasticizer exposures alongside phthalates due to its similar use diva-portal.orgca.govumweltbundesamt.deresearchgate.netepa.gov.

Data on this compound exposure can be derived from various sources, including biomonitoring data and estimates based on its presence in consumer products and environmental media diva-portal.orgcpsc.govcanada.cacanada.ca. For instance, biomonitoring data can provide valuable information on actual human exposure levels by measuring the chemical or its metabolites in biological samples like urine cpsc.govumweltbundesamt.deexcli.de. Exposure estimates can also be developed based on the concentration of DIDA in products and potential contact scenarios (e.g., dermal contact, incidental ingestion) canada.cacanada.ca.

Research findings related to this compound and risk assessment often involve read-across from structurally similar chemicals, such as di-(2-ethylhexyl) adipate (DEHA), when DIDA-specific data are limited canada.cacanada.ca. For example, developmental toxicity has been identified as a critical effect for risk characterization of DIDA based on data from DEHA canada.cacanada.ca.

Data tables used in aggregate and cumulative risk assessments for compounds like this compound might include:

Exposure Estimates by Pathway: Presenting estimated daily intake or external exposure levels for different routes (e.g., dietary, dermal, inhalation).

Hazard Quotients or Margins of Exposure (MOEs): Comparing exposure levels to toxicity reference values (e.g., No Observed Adverse Effect Levels - NOAELs) to characterize risk for individual pathways or in aggregate.

Relative Potency Factors (RPFs): Used in cumulative assessments to weight the potency of different chemicals relative to a common index chemical.

Biomonitoring Data: Showing concentrations of the chemical or its metabolites in human samples, providing a measure of internal exposure.

While specific comprehensive aggregate or cumulative risk assessment studies solely focused on this compound with extensive data tables were not prominently found, the methodologies described are the standard approaches applied to chemicals like DIDA, particularly when considering exposures from multiple sources or in mixtures with other plasticizers epa.govcaresng.orgmdpi.com. Regulatory bodies like the U.S. EPA and EFSA utilize these frameworks to evaluate the potential health risks of chemical exposures epa.govrivm.nleuropa.euepa.gov.

For example, a screening assessment might present exposure estimates for different scenarios and compare them to a critical effect level from an analogue, resulting in margins of exposure (MOEs) canada.ca.

| Exposure Scenario | Systemic Exposure (mg/kg bw/day) | Critical Effect Level (NOAEL, mg/kg bw/day) | Critical Health Effect Endpoint | MOE |

| Environmental media | 1.21 x 10-4 | 200 | Post-natal deaths | >1,000,000 |

| Acne treatment sulphur wash (dermal) | 0.004 | 200 | Post-natal deaths | 45,700 |

| Motor oil (intermittent dermal) | 0.04 | 200 | Post-natal deaths | 5,000 |

| Aerosol lubricant (intermittent, all) | 0.18 | 200 | Post-natal deaths | 1,111 |

Note: Data in this table are illustrative examples based on the type of information found in screening assessments for similar compounds or analogues canada.ca. Specific values for DIDA would depend on detailed exposure modeling and toxicity data.

Cumulative risk assessment is particularly relevant when considering groups of chemicals with similar toxic mechanisms, even if individual exposures are low rivm.nlresearchgate.net. The concept of dose addition is often used as a pragmatic approach for assessing cumulative risk from mixtures of substances affecting the same target organ or system researchgate.netrivm.nl.

The complexity of aggregate and cumulative risk assessment lies in accurately characterizing exposures across multiple pathways and sources, understanding the potential for combined effects from chemical mixtures, and accounting for variability in individual susceptibility canada.caresearchgate.net. Methodological development in this area is ongoing, with efforts to improve the ability to identify areas of high exposure and vulnerability epa.gov.

Analytical Chemistry and Detection Methods

Extraction and Sample Preparation Techniques for Diverse Matrices

Effective extraction and sample preparation are critical for the accurate determination of diisodecyl adipate (B1204190) in various matrices, which can range from polymers and food packaging to environmental samples and biological fluids. The choice of technique often depends on the matrix complexity and the required sensitivity.

For solid matrices like polymers and plastics, methods often involve dissolving the sample in a suitable solvent to release the target analytes gcms.cz. A solvent in which the polymer is insoluble may then be added to precipitate the polymer, leaving the analytes in solution gcms.cz. This is often followed by filtration gcms.cz. Grinding solid samples to a powder can also be a preparatory step before extraction whiob.ac.cn. For wet samples, mixing with a drying agent like anhydrous sodium sulfate (B86663) or pelletized diatomaceous earth can yield a free-flowing powder suitable for extraction whiob.ac.cn.

Various extraction methods are utilized, including liquid extraction and solid-phase extraction (SPE) researchgate.netresearchgate.net. Solvent choice is crucial for optimal and reproducible recovery of analytes from the specific matrix whiob.ac.cn. For instance, microwave-assisted extraction can be used for solid matrices, employing small amounts of solvent and rapid heating to reduce extraction times whiob.ac.cn.

Research has demonstrated the application of liquid extraction for the determination of adipate plasticizers in ham sausage migrated from packaging film researchgate.net. This method involved liquid extraction, solvent evaporation, and reconstitution steps, both before and after SPE researchgate.net. For adipates in water, solid-phase extraction has been reported as a method researchgate.net.

Interactive Table 1: Common Sample Preparation Steps for Solid Matrices

| Step | Description |

| Grinding (optional) | Reducing solid samples to a powder to increase surface area for extraction. whiob.ac.cn |

| Drying (for wet samples) | Mixing with drying agents like sodium sulfate or diatomaceous earth. whiob.ac.cn |

| Dissolution | Dissolving the sample in a solvent to release analytes. gcms.cz |

| Precipitation (optional) | Adding a non-solvent to precipitate the matrix, leaving analytes in solution. gcms.cz |

| Filtration | Separating solid debris from the liquid extract. gcms.cz |

Chromatographic Separation Techniques for Diisodecyl Adipate

Chromatographic techniques are essential for separating this compound from other components in a sample matrix before detection and quantification. Both gas chromatography (GC) and liquid chromatography (LC) are widely used for the analysis of adipate esters.

Gas chromatography is a common technique for the analysis of semi-volatile and thermostable compounds like adipate esters researchgate.net. GC coupled with various detectors, such as mass spectrometry (MS) or Fourier transform infrared (FTIR) spectroscopy, provides powerful separation and identification capabilities researchgate.net. Temperature-programmed retention indices can be used to distinguish between different adipate esters, including geometrical isomers researchgate.net.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), serves as a dependable alternative to GC, especially for separating isomeric mixtures mdpi.com. LC involves injecting the sample dissolved in a mobile phase onto a stationary phase, where separation occurs before detection mdpi.com. While HPLC has been commonly used, UHPLC has also been applied mdpi.com. Reversed-phase HPLC with C8 or C18 stationary phases and gradient elution can improve the resolution of certain isomers thermofisher.com.

Interactive Table 2: Chromatographic Techniques for this compound Analysis

| Technique | Description | Application to DIDA |

| GC | Separates volatile and semi-volatile compounds based on their boiling points and interaction with the stationary phase. researchgate.netthermofisher.com | Commonly used for adipate esters, often coupled with MS or FTIR. researchgate.netresearchgate.net |

| LC | Separates compounds based on their interaction with a stationary phase and a mobile phase. mdpi.com | A dependable alternative to GC, useful for separating isomers, including HPLC and UHPLC. mdpi.comthermofisher.com |

Spectroscopic and Mass Spectrometric Identification and Quantification

Spectroscopic and mass spectrometric methods are crucial for the identification and quantification of this compound after chromatographic separation.